
Ethanamine;platinum(4+);hexahydroxide;dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine;platinum(4+);hexahydroxide;dinitrate is a complex chemical compound that combines ethanamine, platinum in a +4 oxidation state, hexahydroxide, and dinitrate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine;platinum(4+);hexahydroxide;dinitrate typically involves the reaction of ethanamine with a platinum(IV) precursor in the presence of hydroxide and nitrate ions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the platinum complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using ethanolamine and platinum salts. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine;platinum(4+);hexahydroxide;dinitrate undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: The compound can be reduced, typically involving the platinum center.
Substitution: Ligands around the platinum center can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions often require specific pH levels and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state platinum complexes, while substitution reactions can produce various platinum-ligand complexes.
Applications De Recherche Scientifique
Ethanamine;platinum(4+);hexahydroxide;dinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic properties, including its potential use in chemotherapy.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of ethanamine;platinum(4+)hexahydroxide;dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form cross-links with DNA, disrupting its function and leading to cell death. This mechanism is similar to other platinum-based anticancer drugs, making it a potential candidate for chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug used in chemotherapy with fewer side effects compared to cisplatin.
Oxaliplatin: A third-generation platinum-based drug used to treat colorectal cancer.
Uniqueness
Ethanamine;platinum(4+);hexahydroxide;dinitrate is unique due to its specific combination of ligands and oxidation state, which may confer distinct chemical and biological properties compared to other platinum-based compounds
Propriétés
Numéro CAS |
103852-33-1 |
|---|---|
Formule moléculaire |
C8H34N6O12Pt2 |
Poids moléculaire |
796.6 g/mol |
Nom IUPAC |
ethanamine;platinum(4+);hexahydroxide;dinitrate |
InChI |
InChI=1S/4C2H7N.2NO3.6H2O.2Pt/c4*1-2-3;2*2-1(3)4;;;;;;;;/h4*2-3H2,1H3;;;6*1H2;;/q;;;;2*-1;;;;;;;2*+4/p-6 |
Clé InChI |
ZSPREXUUHCVEPQ-UHFFFAOYSA-H |
SMILES canonique |
CCN.CCN.CCN.CCN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


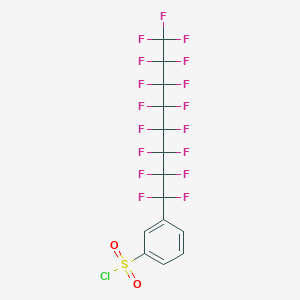
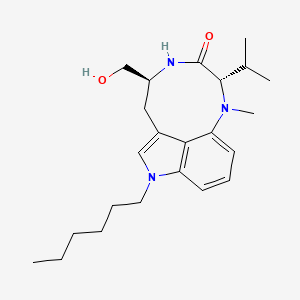
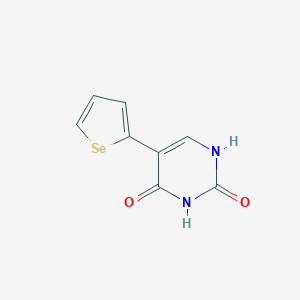
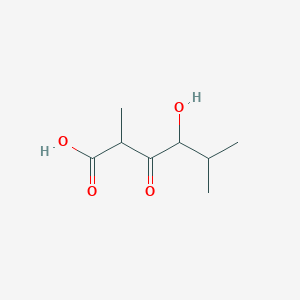
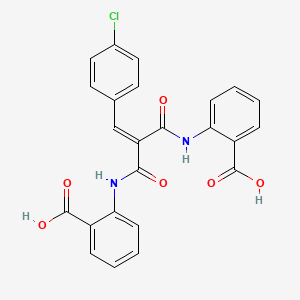
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
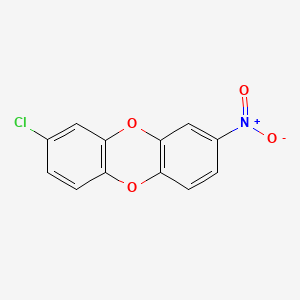
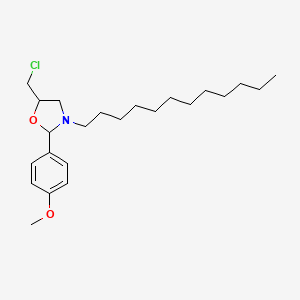
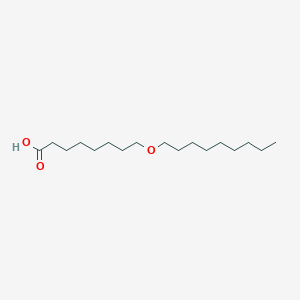
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
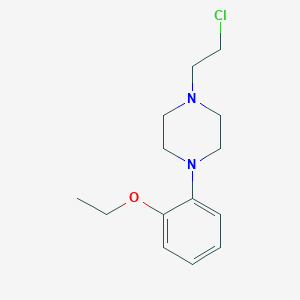
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)
